molecular formula C22H21FN4O B7704060 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide CAS No. 5304-54-1

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

Cat. No. B7704060
CAS RN: 5304-54-1
M. Wt: 376.4 g/mol
InChI Key: CCTLPGJQRAMJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide, also known as BMQ, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BMQ is a selective inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide is a selective inhibitor of CK2, a protein kinase that plays a critical role in many cellular processes. CK2 is involved in the regulation of various signaling pathways, including the PI3K/Akt, Wnt/β-catenin, and NF-κB pathways. This compound binds to the ATP-binding site of CK2, preventing its activity and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and inhibits tumor growth. In animal models of neurodegenerative diseases, this compound improves cognitive function and reduces neuronal damage. In models of inflammatory diseases, this compound reduces inflammation and improves disease symptoms.

Advantages and Limitations for Lab Experiments

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and inhibit CK2 activity. This compound is also highly specific for CK2, reducing the risk of off-target effects. However, this compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide research. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the combination of this compound with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a novel small molecule with potential therapeutic applications in various diseases. Its selective inhibition of CK2 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, improvement of cognitive function, and reduction of inflammation. Although this compound has some limitations, it is a promising candidate for further research and development.

Synthesis Methods

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide can be synthesized using a series of chemical reactions. The synthesis begins with the preparation of 2-fluorobenzoyl chloride, which is then reacted with 1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinoline-3-amine to form the intermediate product. The intermediate product is then reacted with sodium hydride and N,N-dimethylformamide to yield the final product, this compound.

Scientific Research Applications

N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. CK2 is overexpressed in many cancers, and its inhibition by this compound has been shown to inhibit cancer cell proliferation and induce apoptosis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of rheumatoid arthritis.

properties

IUPAC Name

N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-3-4-11-27-21-17(13-15-12-14(2)9-10-19(15)24-21)20(26-27)25-22(28)16-7-5-6-8-18(16)23/h5-10,12-13H,3-4,11H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTLPGJQRAMJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366462
Record name N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5304-54-1
Record name N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.